

Vormatrigine Administration in Preclinical Epilepsy Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Vormatrigine

Cat. No.: B15588936

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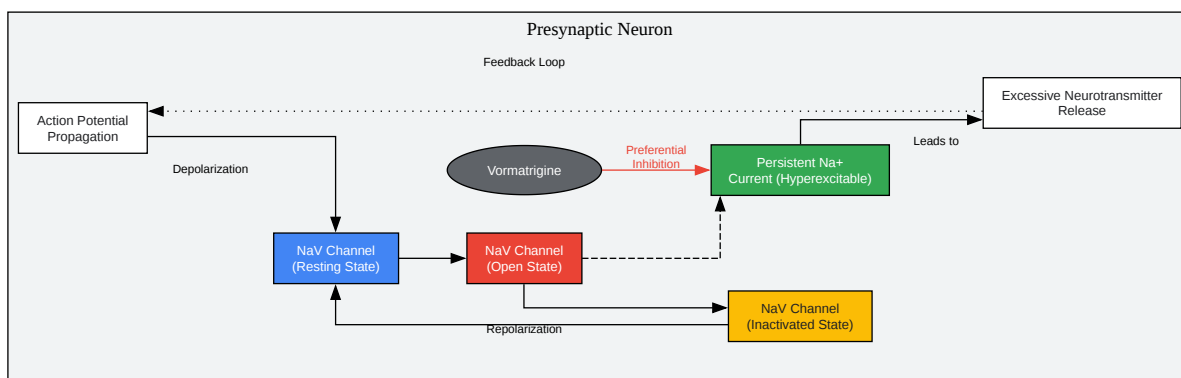
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration and efficacy of **Vormatrigine** (PRAX-628), a next-generation sodium channel modulator, in established rodent models of epilepsy. The following protocols and data have been compiled from publicly available preclinical study information.

Mechanism of Action

Vormatrigine is a functionally selective small molecule that targets the hyperexcitable state of voltage-gated sodium channels (NaV) in the brain.[1][2][3] Its mechanism involves the preferential inhibition of the persistent sodium current (INa), a key driver of neuronal hyperexcitability and seizure activity in various forms of epilepsy.[4][5][6] Unlike broader-acting sodium channel blockers, **Vormatrigine**'s state-dependent binding allows it to selectively modulate channels in a pathological state, potentially offering a wider therapeutic window and improved tolerability.[7][8]

Proposed Signaling Pathway of Vormatrigine



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Caption: **Vornatrigine**'s preferential inhibition of persistent sodium currents.

Quantitative Data Summary

The following tables summarize the efficacy and tolerability of **Vornatrigine** in various preclinical models.

Table 1: Anticonvulsant Efficacy of **Vornatrigine** in Acute Seizure Models

Preclinical Model	Animal Strain	Endpoint	ED ₅₀ (mg/kg, p.o.)
Audiogenic Seizure	DBA/2J Mice	Protection from tonic hindlimb extension	0.55[8]
Maximal Electroshock (MES)	CD-1 Mice	Protection from tonic hindlimb extension	0.42[8]
6-Hz Psychomotor Seizure	CD-1 Mice	Protection from psychomotor seizures	1.9[8]

Table 2: **Vormatrigine** Tolerability and Protective Index

Test	Animal Strain	Endpoint	TD ₅₀ (mg/kg, p.o.)	Protective Index (PI = TD ₅₀ /ED ₅₀)
Rotarod	CD-1 Mice	Motor Impairment	7.9	MES PI: 18.8
Audiogenic PI: 14.4				
6-Hz PI: 4.2				

Experimental Protocols

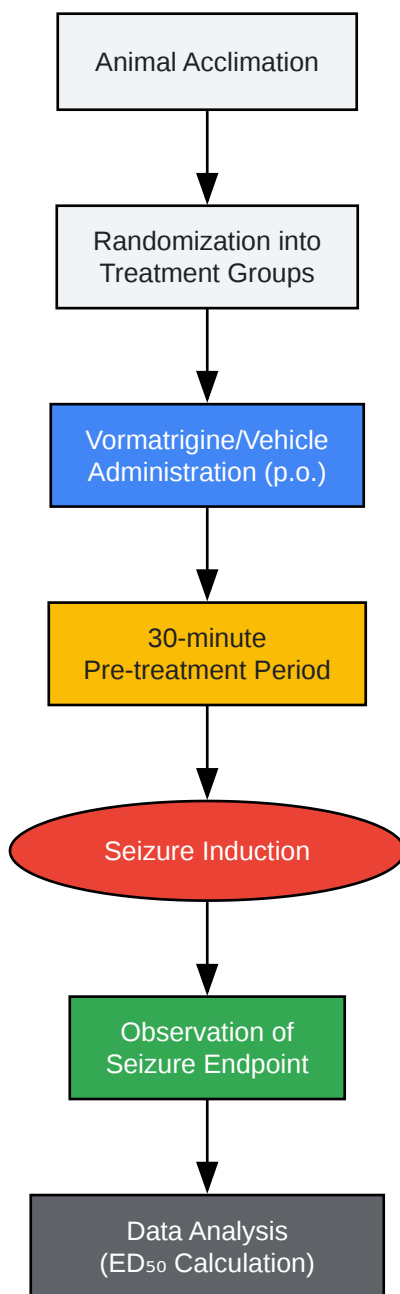
Detailed methodologies for the key preclinical experiments are provided below.

General Administration Protocol

For all described models, **Vormatrigine** was administered via oral gavage (p.o.) 30 minutes prior to the initiation of the respective seizure induction or behavioral test.

Vehicle: While the specific vehicle composition for **Vormatrigine** preclinical studies is not publicly disclosed, a common vehicle for oral gavage in mice is an aqueous solution of 0.5% methylcellulose or carboxymethylcellulose, sometimes with a small percentage of a surfactant like Tween 80 to aid in suspension.

Experimental Workflow: Anticonvulsant Screening



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Caption: General workflow for preclinical anticonvulsant screening.

Audiogenic Seizure Model

Objective: To assess the efficacy of **Vormatrigine** against sound-induced reflex seizures.

Materials:

- Animals: Male and female juvenile DBA/2J mice.
- Apparatus: A sound-attenuating chamber equipped with a bell or speaker capable of producing a 110 dB white noise stimulus.
- Test Substance: **Vormatrigine** suspended in an appropriate vehicle.

Protocol:

- Administer **Vormatrigine** or vehicle via oral gavage.
- After a 30-minute pre-treatment period, place the mouse individually into the sound-attenuating chamber.
- Expose the mouse to a 110 dB white noise stimulus for 60 seconds.
- Observe the mouse for the occurrence of wild running, clonic seizures, and tonic hindlimb extension.
- The primary endpoint is the absence of the tonic hindlimb extension phase, indicating protection.

Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the ability of **Vormatrigine** to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

- Animals: Adult male CD-1 mice.
- Apparatus: An electroconvulsive shock device with corneal electrodes.
- Test Substance: **Vormatrigine** suspended in an appropriate vehicle.
- Electrode Solution: 0.9% saline.

Protocol:

- Administer **Vormatrigine** or vehicle via oral gavage.
- After a 30-minute pre-treatment period, apply a drop of saline to the corneal electrodes.
- Gently restrain the mouse and place the corneal electrodes on its eyes.
- Deliver an electrical stimulus of 50 mA at 50 Hz for a duration of 0.8 seconds with a 10ms square pulse width.
- Immediately after the stimulus, observe the mouse for the presence or absence of tonic hindlimb extension.
- The abolition of the tonic hindlimb extension phase is considered the endpoint for protection.

6-Hz Psychomotor Seizure Model

Objective: To assess the efficacy of **Vormatrigine** in a model of therapy-resistant partial seizures.

Materials:

- Animals: Adult male CD-1 mice.
- Apparatus: An electroconvulsive shock device with corneal electrodes.
- Test Substance: **Vormatrigine** suspended in an appropriate vehicle.
- Electrode Solution: 0.9% saline.

Protocol:

- Administer **Vormatrigine** or vehicle via oral gavage.
- After a 30-minute pre-treatment period, apply a drop of saline to the corneal electrodes.
- Gently restrain the mouse and place the corneal electrodes on its eyes.
- Deliver an electrical stimulus of 32 mA at 6 Hz for a duration of 3 seconds with a 0.2ms rectangular pulse width.

- Observe the mouse for psychomotor seizure activity, characterized by stun/immobility, forelimb clonus, Straub tail, and lateral head movements.
- The absence of these psychomotor seizure behaviors is the endpoint for protection.

Rotarod Test for Motor Impairment

Objective: To evaluate the potential motor side effects of **Vormatrigine**.

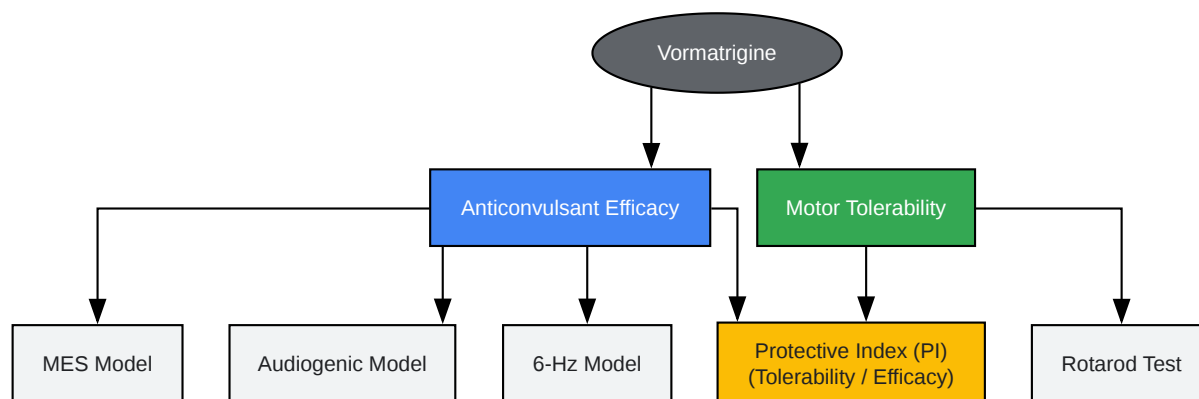
Materials:

- Animals: Adult male CD-1 mice.
- Apparatus: A rotarod apparatus with a rotating rod.
- Test Substance: **Vormatrigine** suspended in an appropriate vehicle.

Protocol:

- Administer **Vormatrigine** or vehicle via oral gavage.
- After a 30-minute pre-treatment period, place the mouse on the rotating rod of the rotarod apparatus.
- The rod rotates at a constant speed of 15 rpm.
- Measure the latency for the mouse to fall off the rod.
- A cut-off time of 180 seconds is typically used.
- A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

Logical Relationship of Preclinical Tests



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Caption: Interrelationship of efficacy and tolerability testing.

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